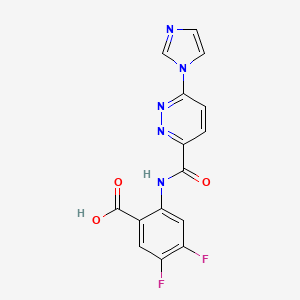

SR-717 free acid

Description

Properties

IUPAC Name |

4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22/h1-7H,(H,19,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVQIJGIZVRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)O)F)F)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR-717 Free Acid: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of SR-717 free acid, a novel non-nucleotide STING (Stimulator of Interferon Genes) agonist. SR-717 has emerged as a significant research tool and potential therapeutic agent, particularly in the field of immuno-oncology.

Chemical Structure and Properties

SR-717 free acid is a small molecule that acts as a direct mimetic of the natural STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Properties of SR-717 Free Acid

| Property | Value |

| IUPAC Name | 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid |

| Molecular Formula | C₁₅H₉F₂N₅O₃ |

| Molecular Weight | 345.27 g/mol |

| CAS Number | 2375420-34-9 |

| Appearance | Solid |

| SMILES | O=C(O)c1cc(F)c(F)cc1NC(=O)c1ccc(nn1)n1ccnc1 |

Biological Activity and Mechanism of Action

SR-717 is a potent and selective agonist of the STING protein, a key mediator of innate immunity.[1] Unlike the natural cyclic dinucleotide ligands of STING, SR-717 is a non-nucleotide molecule, which may offer advantages in terms of stability and cell permeability.

Mechanism of STING Activation

SR-717 functions as a direct cGAMP mimetic, binding to the STING dimer and inducing a "closed" conformation, which is the active state of the protein.[1] This conformational change initiates a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

The activation of the STING pathway by SR-717 is independent of the enzyme cyclic GMP-AMP synthase (cGAS), which is responsible for producing the endogenous STING ligand cGAMP in response to cytosolic DNA.

Antitumor Activity

The activation of the STING pathway by SR-717 has been shown to elicit potent antitumor immune responses. This is achieved through several mechanisms:

-

Activation of Immune Cells: SR-717 promotes the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs).

-

Antigen Cross-Priming: It facilitates the cross-priming of antigens, a crucial step for the initiation of an effective antitumor T-cell response.

-

Induction of PD-L1: SR-717 treatment leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells in a STING-dependent manner. This suggests potential synergistic effects when combined with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.

Anti-Radiation Activity

Recent studies have also highlighted the potential of SR-717 as a radioprotective agent. It has been shown to protect against radiation-induced damage by promoting the regeneration of intestinal stem cells.[2] This effect is mediated through the STING-IL-6 signaling pathway.[2]

Quantitative Data

The biological activity of SR-717 has been quantified in various in vitro and in vivo models.

Table 2: In Vitro Efficacy of SR-717

| Cell Line | Assay | Endpoint | Value (µM) |

| ISG-THP1 (Wild-Type) | Interferon-stimulated gene (ISG) reporter assay | EC₅₀ | 2.1 |

| ISG-THP1 (cGAS KO) | Interferon-stimulated gene (ISG) reporter assay | EC₅₀ | 2.2 |

Table 3: In Vivo Antitumor Efficacy of SR-717 in Mouse Models

| Tumor Model | Dosing Regimen | Route of Administration | Outcome |

| B16.F10 Melanoma | 10 mg/kg, every two days for three doses | Intravenous | Antitumor activity and prolonged survival |

| B16.F10 Melanoma | 30 mg/kg, once daily for 7 days | Intraperitoneal | Inhibition of tumor growth and prolonged survival |

Note: Detailed pharmacokinetic and pharmacodynamic data for SR-717 free acid are not extensively available in the public domain. The development of systemic STING agonists is an active area of research, and such data for similar molecules are beginning to be published.

Experimental Protocols

The following sections outline general methodologies for key experiments involving SR-717. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro STING Activation Assay (THP-1 Reporter Cells)

This protocol describes a common method to assess the STING agonist activity of SR-717 using THP-1 cells engineered with an interferon-stimulated gene (ISG) reporter system.

-

Cell Culture: Culture THP-1 ISG reporter cells in appropriate media and conditions.

-

Seeding: Seed cells into a 96-well plate at a suitable density.

-

Compound Preparation: Prepare a stock solution of SR-717 free acid in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain the desired concentration range.

-

Treatment: Add the SR-717 dilutions to the cells. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Reporter Assay: Measure the activity of the reporter gene (e.g., luciferase, SEAP) according to the manufacturer's instructions.

-

Data Analysis: Plot the reporter activity against the log of the SR-717 concentration and determine the EC₅₀ value using a suitable non-linear regression model.

In Vivo Antitumor Efficacy Study (Syngeneic Mouse Model)

This protocol provides a general framework for evaluating the antitumor efficacy of SR-717 in a syngeneic mouse tumor model, such as B16.F10 melanoma in C57BL/6 mice.

-

Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., B16.F10) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer SR-717 or vehicle control according to the desired dosing regimen and route of administration (e.g., intraperitoneal or intravenous).

-

Tumor Measurement: Continue to measure tumor volume at regular intervals throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.

-

Data Analysis: Analyze tumor growth curves and survival data to determine the efficacy of SR-717.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for SR-717 free acid is not readily found in the scientific literature. The synthesis of similar imidazo[1,2-b]pyridazine derivatives often involves multi-step reactions, including cross-coupling reactions.[3][4] The synthesis of the core structure likely involves the condensation of a substituted aminopyridazine with a suitable carbonyl compound, followed by functional group manipulations to introduce the imidazolyl and difluorobenzamido moieties.

Conclusion

SR-717 free acid is a valuable tool for studying the STING signaling pathway and holds promise as a therapeutic agent for cancer and potentially other indications. Its non-nucleotide nature and potent, selective STING agonism make it an attractive candidate for further preclinical and clinical development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations.

References

SR-717 Free Acid: A Technical Guide to its Mechanism of Action as a STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 free acid is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct mimetic of the natural STING ligand cGAMP, SR-717 induces a "closed" conformational change in the STING protein, initiating a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant therapeutic potential in preclinical models of oncology and radiotherapy. This technical guide provides an in-depth overview of the mechanism of action of SR-717, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

SR-717 functions as a direct agonist of the STING protein, a central mediator of innate immunity. The binding of SR-717 to STING mimics the action of the endogenous second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).

Upon binding, SR-717 stabilizes STING in a "closed" conformation, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[1] This conformational change is critical for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2]

Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably Interferon-β (IFN-β).[2] Secreted IFN-β can then act in an autocrine or paracrine manner to stimulate the expression of a wide array of interferon-stimulated genes (ISGs), which collectively establish an antiviral and anti-tumor state.

In addition to the IRF3 axis, STING activation by SR-717 also leads to the activation of the NF-κB signaling pathway, evidenced by the phosphorylation of p65, and the STAT signaling pathway, through the phosphorylation of STAT1 and STAT3.[2] This results in the production of a broader range of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and C-X-C motif chemokine 10 (CXCL10).[2][3]

Signaling Pathway Diagram

Quantitative Data

The biological activity of SR-717 has been quantified in various cell-based assays. The half-maximal effective concentration (EC50) values for the induction of an interferon-stimulated gene (ISG) reporter are summarized below.

| Cell Line | Genotype | EC50 (µM) | Reference |

| ISG-THP1 | Wild-Type (WT) | 2.1 | [2] |

| ISG-THP1 | cGAS Knockout (KO) | 2.2 | [2] |

Note: The similar EC50 values in wild-type and cGAS knockout cells confirm that SR-717 acts directly on STING and does not require upstream cGAS activity.

Experimental Protocols

The following protocols are representative methodologies for studying the mechanism of action of SR-717.

In Vitro STING Pathway Activation

This protocol describes how to assess the activation of the STING pathway in a human monocytic cell line (THP-1) following treatment with SR-717.

3.1.1. Cell Culture and Stimulation

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 12-well plate.

-

Prepare a stock solution of SR-717 free acid in DMSO.

-

Treat the cells with SR-717 at desired concentrations (e.g., 3.6 µM) for various time points (e.g., 10 minutes to 6 hours) for protein analysis, or for 2-6 hours for gene expression analysis.[4] Use a vehicle control (DMSO) for comparison.

3.1.2. Western Blotting for Phosphorylated Proteins

This method is used to detect the phosphorylation of key signaling proteins in the STING pathway.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated and total forms of STING, TBK1, IRF3, and p65. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.1.3. RT-qPCR for Gene Expression Analysis

This method is used to quantify the upregulation of STING-dependent genes.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

IFNB1 Forward Primer: 5'-GCTTGAAGGTGTTGCCCTCAG-3'

-

IFNB1 Reverse Primer: 5'-AAGCCTCGCGACCATTCTTG-3'

-

CXCL10 Forward Primer: 5'-GCTGTTGCTTTGCCACATGT-3'

-

CXCL10 Reverse Primer: 5'-TGAATATTCCCCGACTGAGC-3'

-

(Note: These are example primer sequences and should be validated for specificity and efficiency.)

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

In Vivo Anti-Tumor Efficacy

This protocol provides a framework for evaluating the anti-tumor activity of SR-717 in a syngeneic mouse model.

-

Animal Model: Use 6-8 week old C57BL/6 mice.

-

Tumor Cell Line: B16-F10 melanoma cells are commonly used.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 B16-F10 cells into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer SR-717 at a dose of 30 mg/kg via intraperitoneal injection daily for a specified period (e.g., 7 days).[2] Prepare the SR-717 formulation as described by the supplier for in vivo use.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Experimental Workflow Diagram

References

SR-717 Free Acid: A Technical Guide to a Novel STING Agagonist for Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 free acid is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Functioning as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformation of the STING protein, initiating a robust anti-tumor immune response.[1][2] This technical guide provides a comprehensive overview of SR-717 free acid, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate the adaptive immune system to target and eliminate cancer cells. SR-717 has emerged as a promising therapeutic agent due to its ability to systemically activate this pathway, demonstrating significant anti-tumor activity in preclinical models.[1][3]

Mechanism of Action

SR-717 acts as a direct agonist of the STING protein. Its binding to the STING dimer interface mimics the action of the natural ligand cGAMP, inducing a conformational change to a "closed" state.[1][2] This activation triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). Concurrently, the STING pathway activation also leads to the activation of the NF-κB signaling cascade, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Signaling Pathway Diagram

Caption: SR-717 activates the STING signaling pathway.

Quantitative Data

Table 1: In Vitro Activity of SR-717 Free Acid

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| ISG-THP1 (WT) | Interferon Stimulated Gene (ISG) Reporter | EC50 | 2.1 | [3] |

| ISG-THP1 (cGAS KO) | Interferon Stimulated Gene (ISG) Reporter | EC50 | 2.2 | [3] |

| HT-29 (Colon Cancer) | MTT Cell Viability | IC50 | > 20 | [4] |

| MCF-7 (Breast Cancer) | MTT Cell Viability | IC50 | ~21.71 | [4] |

Table 2: In Vivo Efficacy of SR-717

| Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| C57BL/6 | B16.F10 Melanoma | 30 mg/kg, i.p., daily for 7 days | Maximally inhibited tumor growth | [3] |

| Wild-type or Sting gt/gt mice | Not Specified | 30 mg/kg, i.p., daily for 1 week | Showed anti-tumor activities | [3] |

| C57BL/6 | Intestinal Radiation Injury Model | Intraperitoneal injection | Improved survival rate and body weight | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of SR-717 on cancer cell lines.

Materials:

-

SR-717 free acid

-

Cancer cell line of interest (e.g., HT-29, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

Prepare serial dilutions of SR-717 free acid in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the SR-717 dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours.[7]

-

Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[6]

-

Incubate for 15 minutes with shaking.[6]

-

Measure the absorbance at 492 nm using a microplate reader.[6]

Experimental Workflow: MTT Assay

Caption: Workflow for MTT cell viability assay.

Western Blot for STING Pathway Activation in THP-1 Cells

This protocol describes the detection of key phosphorylated proteins in the STING pathway upon SR-717 stimulation.

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

SR-717 free acid

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TBK1, anti-p-IRF3, anti-p-NF-κB, and loading controls)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 20 ng/mL) for 17 hours.[8]

-

Stimulate the differentiated THP-1 cells with SR-717 (e.g., 3.8 µM).[3]

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 30 µL of each protein sample on a 4-20% gradient SDS-PAGE gel.[8]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and visualize the protein bands using an ECL detection reagent.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of SR-717 in a syngeneic mouse model.

Materials:

-

C57BL/6 mice

-

B16.F10 melanoma cells

-

SR-717 free acid

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Inject B16.F10 cells subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer SR-717 (30 mg/kg) or vehicle control intraperitoneally daily for 7 days.[3]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Experimental Workflow: In Vivo Anti-Tumor Study

Caption: Workflow for in vivo anti-tumor efficacy study.

Structural Biology

The co-crystal structure of SR-717 in complex with the C-terminal domain of human STING has been resolved at 1.8 Å resolution (PDB ID: 6XNP).[9] The structure reveals that two molecules of SR-717 bind symmetrically at the STING dimer interface, inducing the "closed" conformation necessary for downstream signaling. This structural insight confirms SR-717 as a direct cGAMP mimetic.[1][9]

Conclusion

SR-717 free acid is a potent and specific STING agonist with demonstrated anti-tumor activity in preclinical models. Its well-defined mechanism of action, systemic activity, and promising efficacy data make it a valuable tool for cancer immunotherapy research and a potential candidate for further drug development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of SR-717.

References

- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Discovery and Synthesis of SR-717 Free Acid: A Novel STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 free acid has emerged as a significant small molecule activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SR-717 free acid. It is intended to serve as a detailed resource for researchers and professionals in the fields of immunology, oncology, and drug development. This document outlines the core physicochemical properties, a detailed synthesis protocol, and methodologies for key in vitro and in vivo experiments. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The Stimulator of Interferon Genes (STING) pathway plays a crucial role in the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines.[1] This response is pivotal in host defense against viral and bacterial infections and in antitumor immunity. The natural ligands for STING are cyclic dinucleotides (CDNs), such as cyclic GMP-AMP (cGAMP). However, the therapeutic potential of natural CDNs is limited by their poor metabolic stability and cell permeability.

This has driven the search for non-nucleotide, small-molecule STING agonists with improved pharmacological properties. SR-717 free acid was identified as a potent and systemically active non-nucleotide STING agonist that functions as a direct cGAMP mimetic.[2] It induces the same "closed" conformation of the STING protein, leading to robust activation of the downstream signaling cascade.[2] This guide details the scientific foundation of SR-717 free acid, from its chemical synthesis to its biological characterization.

Physicochemical Properties of SR-717 Free Acid

A comprehensive understanding of the physicochemical properties of SR-717 free acid is essential for its application in research and development.

| Property | Value | Reference |

| IUPAC Name | 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid | [3] |

| Molecular Formula | C₁₅H₉F₂N₅O₃ | |

| Molecular Weight | 345.27 g/mol | [3] |

| CAS Number | 2375420-34-9 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO |

Synthesis of SR-717 Free Acid

The synthesis of SR-717 free acid is a multi-step process involving the preparation of two key intermediates followed by their coupling and final deprotection.

Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (Intermediate 1)

-

Preparation of 6-chloropyridazine-3-carbonitrile: To a solution of 3,6-dichloropyridazine in a suitable solvent, add sodium cyanide (NaCN). Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, quench the reaction and extract the product.

-

Preparation of methyl 6-chloropyridazine-3-carboxylate: Treat 6-chloropyridazine-3-carbonitrile with a mixture of sulfuric acid and methanol. Reflux the mixture and monitor the reaction progress. After completion, neutralize the reaction and extract the methyl ester.

-

Preparation of methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate: Combine methyl 6-chloropyridazine-3-carboxylate with imidazole and potassium carbonate in a polar aprotic solvent like DMF. Heat the mixture and monitor the reaction. After workup, purify the product by chromatography.

-

Hydrolysis to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Dissolve methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

Step 2: Synthesis of methyl 2-amino-4,5-difluorobenzoate (Intermediate 2)

-

Nitration of 1,2-difluorobenzene: Carefully add a mixture of nitric acid and sulfuric acid to 1,2-difluorobenzene at a low temperature to obtain 4,5-difluoro-2-nitrobenzoic acid.

-

Esterification: Convert the carboxylic acid to its methyl ester by reacting with thionyl chloride followed by methanol.

-

Reduction of the nitro group: Dissolve methyl 4,5-difluoro-2-nitrobenzoate in a suitable solvent and perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield methyl 2-amino-4,5-difluorobenzoate.

Step 3: Amide Coupling and Final Hydrolysis

-

Amide Bond Formation: Dissolve 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (Intermediate 1) and methyl 2-amino-4,5-difluorobenzoate (Intermediate 2) in DMF. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction at room temperature until completion.

-

Hydrolysis to SR-717 free acid: To the crude methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, add a mixture of THF and water, followed by LiOH. Stir the reaction until the ester is fully hydrolyzed. Acidify the mixture to precipitate the final product, SR-717 free acid. Purify by recrystallization or chromatography.

Biological Activity and Mechanism of Action

SR-717 free acid is a potent activator of the STING signaling pathway. Its mechanism of action and biological effects have been characterized through various in vitro and in vivo studies.

STING Signaling Pathway

In Vitro Activity

The in vitro activity of SR-717 free acid has been primarily assessed using reporter gene assays in human monocytic cell lines.

| Cell Line | Assay Type | Readout | EC₅₀ (µM) | Reference |

| THP1-ISG-Lucia | STING Activation | Luciferase Activity | 0.5 - 5.0 | [4] |

| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 | [4] |

Experimental Protocol: STING Activation Assay in THP1-ISG-Lucia Cells

-

Cell Culture: Culture THP1-ISG-Lucia cells (InvivoGen) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.

-

Assay Preparation: Seed cells at a density of approximately 40,000 cells per well in a 96-well white plate in 75 µL of assay medium.

-

Compound Treatment: Prepare serial dilutions of SR-717 free acid in assay medium. Add 25 µL of the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Luciferase Detection: Add 100 µL of a luciferase detection reagent (e.g., QUANTI-Luc™) to each well.

-

Measurement: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value.[5]

In Vivo Antitumor Activity

SR-717 has demonstrated significant antitumor efficacy in syngeneic mouse tumor models.

| Tumor Model | Mouse Strain | Administration Route | Dosing Regimen | Outcome | Reference |

| CT26 Colon Carcinoma | BALB/c | Intratumoral or Subcutaneous | 25-100 µg, 3 times every 3 days | Significant tumor growth inhibition | [6] |

Experimental Protocol: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

-

Cell Line and Animals: Use the CT26 murine colon carcinoma cell line and 6-8 week old female BALB/c mice.[7]

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.[7]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer SR-717 (formulated in a suitable vehicle) via the desired route (e.g., intratumoral or subcutaneous injection) according to the specified dosing schedule. Include a vehicle control group.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).[2][7]

Conclusion

SR-717 free acid represents a promising advancement in the field of immuno-oncology as a potent, systemically available, non-nucleotide STING agonist. This technical guide provides a foundational resource for researchers, offering detailed insights into its synthesis and biological evaluation. The provided protocols and data aim to facilitate further investigation into the therapeutic potential of SR-717 and the development of next-generation STING-targeting agents. The continued exploration of this and similar molecules holds the potential to unlock new avenues for cancer immunotherapy and the treatment of other immune-related diseases.

References

- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. meliordiscovery.com [meliordiscovery.com]

SR-717 Free Acid: A Technical Guide to its Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct mimetic of the natural STING ligand cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), SR-717 induces a "closed" conformation in the STING protein, initiating a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant therapeutic potential in preclinical models of oncology and radiotherapy. This technical guide provides an in-depth overview of the identification and validation of STING as the biological target of SR-717, presenting key quantitative data, detailed experimental protocols for target engagement and pathway activation, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of pathogenic infection or cellular damage. The discovery of small molecule STING agonists that can systemically activate this pathway has opened new avenues for cancer immunotherapy and other therapeutic areas. SR-717 has emerged as a promising clinical candidate due to its stability and broad interspecies and interallelic specificity.[1][2] This document serves as a comprehensive resource for understanding the molecular basis of SR-717's activity.

Quantitative Data: SR-717 Biological Activity

The biological activity of SR-717 has been quantified through various in vitro assays, primarily focusing on its ability to activate the STING pathway in human cell lines. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: In Vitro STING Activation

| Cell Line | Assay Type | Readout | Metric | Value (µM) | Reference(s) |

| ISG-THP1 (Wild-Type) | Interferon Stimulated Gene (ISG) Reporter | Luciferase Activity | EC50 | 2.1 | [3] |

| ISG-THP1 (cGAS KO) | Interferon Stimulated Gene (ISG) Reporter | Luciferase Activity | EC50 | 2.2 | [3] |

| B16 cells | Competitive Binding vs. 2',3'-cGAMP | Unknown | IC50 | 7.8 | [4] |

| THP-1 | IFN-β Induction | Not Specified | EC80 | 3.6 | [4] |

Table 2: In Vivo Antitumor Activity

| Mouse Model | Tumor Cell Line | Dosing Regimen | Outcome | Reference(s) |

| C57BL/6 (Wild-Type or Stinggt/gt) | B16.F10 (melanoma) | 30 mg/kg, intraperitoneal, once daily for 7 days | Maximally inhibited tumor growth | [3] |

| C57BL/6 | B16.F10 (melanoma) | 10 mg/kg, intravenous, three times every two days | Anti-tumor activity and prolonged survival | [4] |

Signaling Pathway and Mechanism of Action

SR-717 functions as a direct agonist of the STING protein. Its mechanism of action involves mimicking the natural ligand, 2',3'-cGAMP, to induce a conformational change in STING, leading to downstream signaling.

The cGAS-STING Signaling Cascade

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA).

As depicted, SR-717 bypasses the need for cGAS activation and directly binds to STING, which resides on the endoplasmic reticulum (ER). This binding event induces STING's dimerization and translocation, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory cytokines.

Experimental Protocols

The following protocols are representative of the methods used to identify and characterize the interaction of SR-717 with STING and its subsequent cellular effects.

Experimental Workflow for Target Identification

A multi-faceted approach is employed to identify and validate the biological target of a small molecule like SR-717.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand-bound protein will be more thermally stable than its unbound form.

Objective: To determine if SR-717 binds to and stabilizes the STING protein in intact cells.

Materials:

-

THP-1 cells

-

SR-717 free acid

-

DMSO (vehicle control)

-

PBS (Phosphate Buffered Saline)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Thermal cycler

-

Centrifuge (capable of 20,000 x g at 4°C)

-

Equipment for Western blotting

Protocol:

-

Cell Treatment: Culture THP-1 cells to the desired density. Treat cells with SR-717 at various concentrations (e.g., 1-10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated proteins.

-

Analysis: Carefully collect the supernatant. Determine the protein concentration and analyze equal amounts of protein by Western blot using an anti-STING antibody. A stronger STING band in the SR-717-treated samples at higher temperatures compared to the DMSO control indicates thermal stabilization and therefore, target engagement.

Competitive Binding Assay (HTRF)

This assay quantitatively measures the ability of SR-717 to compete with a known fluorescently-labeled STING ligand.

Objective: To determine the binding affinity of SR-717 for the STING protein.

Materials:

-

Recombinant 6His-tagged human STING protein

-

d2-labeled STING ligand (e.g., a cGAMP analog)

-

Anti-6His antibody labeled with Terbium cryptate

-

SR-717 free acid

-

Assay buffer

-

384-well low volume white plates

-

HTRF-compatible plate reader

Protocol:

-

Compound Plating: Dispense serial dilutions of SR-717 or a known STING ligand (as a standard) into the wells of the 384-well plate.

-

Reagent Addition: Add the recombinant 6His-STING protein to the wells. Subsequently, add a pre-mixed solution of the d2-labeled STING ligand and the Terbium-labeled anti-6His antibody.

-

Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.

-

Detection: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of SR-717 bound to STING.

-

Data Analysis: Calculate the IC50 value for SR-717 by plotting the HTRF signal against the compound concentration.

Western Blot for STING Pathway Activation

This method is used to detect the phosphorylation of key proteins downstream of STING activation.

Objective: To confirm that SR-717 treatment leads to the activation of the STING signaling cascade.

Materials:

-

THP-1 cells

-

SR-717 free acid

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSTING (S366), anti-pTBK1 (S172), anti-pIRF3 (S396), and antibodies for total STING, TBK1, and IRF3, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Protocol:

-

Cell Treatment: Treat THP-1 cells with SR-717 (e.g., 3-5 µM) for various time points (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate. An increase in the phosphorylated forms of STING, TBK1, and IRF3 upon SR-717 treatment confirms pathway activation.

RT-qPCR for Downstream Gene Expression

This protocol quantifies the mRNA levels of genes induced by STING activation, such as type I interferons.

Objective: To measure the functional consequence of SR-717-mediated STING activation.

Materials:

-

THP-1 cells or primary human PBMCs

-

SR-717 free acid

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., ACTB or GAPDH)

-

qPCR instrument

Protocol:

-

Cell Treatment: Treat cells with SR-717 (e.g., 10 µM) for a specified time (e.g., 4-6 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

qPCR: Perform quantitative PCR using specific primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression in SR-717-treated samples compared to vehicle-treated controls using the 2-ΔΔCt method.

Conclusion

The collective evidence from cellular thermal shift assays, competitive binding studies, and downstream signaling analyses unequivocally identifies STING as the direct biological target of SR-717 free acid. The compound functions as a cGAMP mimetic, effectively activating the STING pathway to induce a type I interferon response. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate SR-717 and develop novel STING-targeted therapeutics.

References

- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SR-717 | STING agonist | TargetMol [targetmol.com]

In Vitro Characterization of SR-717 Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SR-717 free acid, a non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the associated signaling pathways and workflows.

Core Quantitative Data

The following table summarizes the key in vitro potency of SR-717 free acid in inducing a STING-dependent response.

| Parameter | Cell Line | Value (µM) | Reference |

| EC50 | ISG-THP1 (Wild-Type) | 2.1 | [1][2][3][4][5] |

| EC50 | ISG-THP1 (cGAS KO) | 2.2 | [1][2][3][4][5] |

Mechanism of Action and Signaling Pathway

SR-717 free acid is a stable mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) that directly binds to and activates STING.[1][2] This binding induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.[6]

Key In Vitro Assays and Experimental Protocols

STING Activation Assay in THP-1 Cells

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture ISG-THP-1 reporter cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of SR-717 free acid in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the logarithm of the SR-717 free acid concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot for STING Pathway Phosphorylation

This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat THP-1 cells with SR-717 free acid (e.g., 3.8 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).[2] After treatment, wash the cells with ice-old PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RT-qPCR for Cytokine Gene Expression

This technique measures the mRNA levels of STING-dependent genes to quantify the downstream effects of pathway activation.

Detailed Protocol:

-

Cell Treatment and RNA Extraction: Treat primary human peripheral blood mononuclear cells (PBMCs) with SR-717 free acid (e.g., 10 µM) for various time points.[6] Following treatment, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Flow Cytometry for PD-L1 Expression

This assay is used to quantify the cell surface expression of Programmed Death-Ligand 1 (PD-L1), an important immune checkpoint protein induced by STING activation.

Detailed Protocol:

-

Cell Treatment: Treat THP-1 cells or PBMCs with SR-717 free acid (e.g., 3.8 µM) for 24-48 hours.[2]

-

Cell Staining: Harvest the cells and wash them with FACS buffer (PBS containing 2% FBS). Stain the cells with a fluorescently labeled anti-human PD-L1 antibody for 30 minutes on ice in the dark.

-

Data Acquisition: Wash the cells to remove unbound antibody and resuspend them in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 3. researchgate.net [researchgate.net]

- 4. Expression of STING and PD-L1 in colorectal cancer and their correlation with clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

SR-717 Free Acid: A Preliminary Toxicity Overview for Drug Development Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, showing promise in oncology and as a radioprotective agent. As with any therapeutic candidate, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a summary of the currently available preliminary toxicity data for SR-717 free acid. It is important to note that comprehensive preclinical toxicology data from formal IND-enabling studies are not publicly available at this time. The information presented herein is based on the available Safety Data Sheet (SDS) and findings from in vivo studies focused on efficacy. This document is intended to provide a preliminary overview for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. Based on the available Safety Data Sheet, SR-717 free acid has been classified according to the following hazard categories.

Table 1: GHS Hazard Classification for SR-717 Free Acid

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: MedChemExpress Safety Data Sheet

It is noteworthy that the available documentation indicates that no component of SR-717 free acid is classified as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Preclinical Safety and In Vivo Observations

While specific IND-enabling toxicology studies for SR-717 free acid are not publicly available, several in vivo studies in mice have been conducted to evaluate its therapeutic efficacy. These studies, while not designed for formal toxicity assessment, provide some initial insights into the tolerability of the compound at pharmacologically active doses.

Table 2: Summary of Dosing in Murine In Vivo Studies

| Dosing Regimen | Route of Administration | Vehicle | Observed Outcomes | Reference |

| 30 mg/kg | Intraperitoneal | Not specified | Anti-tumor activity | [1] |

| Not specified | Intraperitoneal | Normal Saline | Improved survival rate, increased body weight, protection from radiation-induced damage | [2] |

These studies suggest that SR-717 is active in vivo at these dose levels, but they do not provide a comprehensive safety profile. A full preclinical toxicology program would be required to determine the No Observed Adverse Effect Level (NOAEL) and to fully characterize the dose-dependent toxicity.

Mechanism of Action and Signaling Pathways

SR-717 functions as a direct agonist of the STING protein, a key mediator of innate immunity. Activation of STING by SR-717 triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation is central to its anti-tumor and radioprotective effects.

The binding of SR-717 to STING initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). Concurrently, the STING pathway can also activate the NF-κB pathway, leading to the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6).

Figure 1: SR-717 Induced STING Signaling Pathway

Experimental Protocols for Preclinical Toxicity Assessment

While specific protocols for SR-717 free acid are not available, standard preclinical toxicology studies are guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are examples of experimental workflows for key acute toxicity studies that would typically be part of an IND-enabling toxicology program.

Acute Oral Toxicity (OECD 423)

This study is designed to determine the acute oral toxicity of a substance.

Figure 2: Workflow for Acute Oral Toxicity Study (OECD 423)

Acute Dermal Irritation/Corrosion (OECD 404)

This study evaluates the potential for a substance to cause skin irritation or corrosion.

Figure 3: Workflow for Acute Dermal Irritation Study (OECD 404)

Acute Eye Irritation/Corrosion (OECD 405)

This study assesses the potential of a substance to cause eye irritation or damage.

References

SR-717 Free Acid: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility and stability data for SR-717 free acid, a non-nucleotide STING (Stimulator of Interferon Genes) agonist. The information is compiled from various sources to assist researchers and drug development professionals in handling and formulating this compound. This document also outlines standard experimental protocols for determining solubility and stability, and visualizes the known signaling pathway and experimental workflows.

Core Physicochemical Properties of SR-717 Free Acid

SR-717 free acid is a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic.[1][2][3][4] It functions as a direct STING agonist, inducing a "closed" conformation of the STING protein, which leads to downstream signaling and an anti-tumor immune response.[5][6]

| Property | Value | Reference |

| Molecular Formula | C15H9F2N5O3 | [4][7] |

| Molecular Weight | 345.27 g/mol | [7] |

| CAS Number | 2375420-34-9 | [4][6][7] |

| Appearance | Solid | [1] |

| Purity | >98% by HPLC | [7] |

Solubility Profile

The solubility of SR-717 free acid has been reported in dimethyl sulfoxide (DMSO) and in a formulation for in vivo studies.

| Solvent | Concentration | Notes |

| DMSO | 20 mg/mL (56.95 mM) | Sonication is recommended.[5] |

| DMSO | 35 mg/mL (99.66 mM) | Use of fresh, moisture-free DMSO is recommended as moisture can reduce solubility.[8] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL (7.12 mM) | This is a suspension for in vivo use. Solvents should be added sequentially. Heating and/or sonication may be necessary to aid dissolution. It is recommended to prepare this formulation fresh for immediate use.[5] |

Stability Profile

SR-717 free acid is reported to be stable under recommended storage conditions.

| Condition | Stability |

| Storage (Solid/Powder) | |

| -20°C (long term) | Stable for up to 3 years.[5] Desiccated conditions are recommended.[7] |

| 0°C (short term) | Stable.[7] |

| Storage (In Solvent) | |

| -80°C in DMSO | Stable for up to 1 year.[5] |

| -20°C in DMSO | Stable for up to 1 year.[1] |

| 4°C in DMSO | Stable for up to 2 weeks.[6] |

| Chemical Stability | Stable under recommended storage conditions.[9] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[9] |

| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[9] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like SR-717 free acid.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the concentration of SR-717 free acid in a saturated aqueous solution at equilibrium.

Materials and Reagents:

-

SR-717 free acid (solid, pure form)

-

Purified water (USP grade)

-

pH buffers (for pH-dependent solubility)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile)

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

Procedure:

-

Add an excess amount of SR-717 free acid to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After the incubation period, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable syringe filter that does not bind the compound.[10]

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of SR-717 free acid in the diluted samples using a validated HPLC/UPLC method.

-

The experiment should be performed in triplicate for each condition.

ICH Stability Studies

These studies are designed to evaluate the stability of a drug substance under defined temperature and humidity conditions over time.

Objective: To evaluate the stability of SR-717 free acid under various environmental conditions.

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]

Procedure:

-

Place a sufficient quantity of SR-717 free acid in containers that are impermeable to moisture and store them in stability chambers under the specified conditions.[10]

-

At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.

-

Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and content of SR-717 free acid.

-

Monitor for the formation of any degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation pathways and degradation products under more extreme conditions.[10] This information is crucial for developing and validating stability-indicating analytical methods.

Objective: To identify potential degradation pathways and products of SR-717 free acid.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]

Procedure:

-

Prepare solutions of SR-717 free acid in the respective stress media.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products.

Signaling Pathway of SR-717

SR-717 is a STING agonist that activates the immune system. Recent studies have shown its involvement in the STING-IL-6 signaling pathway.[11][12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SR-717 free acid | CymitQuimica [cymitquimica.com]

- 3. biocat.com [biocat.com]

- 4. SR-717 free acid - Immunomart [immunomart.com]

- 5. SR-717 | STING agonist | TargetMol [targetmol.com]

- 6. SR-717 free acid|2375420-34-9|COA [dcchemicals.com]

- 7. SR-717 supplier | CAS 2375420-34-9 | STING agonist | AOBIOUS [aobious.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SR-717 Free Acid: A Novel Non-Nucleotide STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformation of the STING protein, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant anti-tumor effects in various preclinical models, positioning SR-717 as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of SR-717 free acid, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data.

Chemical and Physical Properties

SR-717 free acid is the parent compound of the more commonly studied lithium salt. Its chemical identity is crucial for accurate experimental design and interpretation.

| Property | Value | Reference(s) |

| CAS Number | 2375420-34-9 | [1][2][3][4] |

| IUPAC Name | 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid | [3] |

| Molecular Formula | C₁₅H₉F₂N₅O₃ | [1][2] |

| Molecular Weight | 345.27 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Short term at 0°C, long term at -20°C, desiccated | [3] |

Mechanism of Action and Signaling Pathway

SR-717 functions as a direct agonist of the STING protein, a central mediator of innate immunity. Unlike the natural ligands, cyclic dinucleotides (CDNs), SR-717 is a non-nucleotide, which may contribute to improved metabolic stability.[5]

Upon binding, SR-717 induces a conformational change in the STING dimer, transitioning it to a "closed" activation state.[5][6] This activated STING complex translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[7] Studies have also indicated the involvement of the STING-IL-6 signaling pathway.[8][9]

Signaling Pathway Diagram

Caption: SR-717 activates the STING signaling pathway.

Quantitative Data

The biological activity of SR-717 has been quantified in various in vitro and in vivo systems.

| Parameter | Cell Line / Model | Value | Reference(s) |

| EC₅₀ | ISG-THP1 (Wild-Type) | 2.1 µM | [1][2][10] |

| EC₅₀ | ISG-THP1 (cGAS KO) | 2.2 µM | [2][10] |

| In Vitro Conc. | THP-1 cells (Western Blot) | 3.6 µM | [6] |

| In Vitro Conc. | Primary human PBMCs (RT-qPCR) | 10 µM | [6] |

| In Vivo Dose | C57BL/6 mice (Antitumor) | 10 - 30 mg/kg (i.p.) | [6] |

| In Vivo Dose | C57BL/6 mice (Radioprotection) | 30 mg/kg (i.p.) | [8] |

Experimental Protocols

In Vitro STING Activation in THP-1 Cells

This protocol describes the stimulation of the human monocytic cell line THP-1 to assess STING pathway activation.

4.1.1. Cell Culture and Differentiation

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

-

To differentiate into macrophage-like cells, seed THP-1 cells and treat with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5 ng/mL.

-

After 24-48 hours, replace the media with fresh, PMA-free media and rest the cells for 72 hours before stimulation.

4.1.2. SR-717 Stimulation

-

Prepare a stock solution of SR-717 free acid in DMSO.

-

Dilute the SR-717 stock solution in cell culture medium to the desired final concentration (e.g., 3.6 µM).

-

Treat the differentiated THP-1 cells with the SR-717 solution for the desired time course (e.g., 10 minutes to 6 hours for Western blot analysis).[6]

Western Blot Analysis of STING Pathway Activation

This protocol outlines the detection of key signaling proteins in the STING pathway following SR-717 stimulation.

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and STING overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Antitumor Activity Assessment

This protocol describes a general workflow for evaluating the antitumor efficacy of SR-717 in a syngeneic mouse model.

4.3.1. Animal Model and Tumor Implantation

-

Use immunocompetent mice, such as C57BL/6.

-

Subcutaneously inject a murine cancer cell line (e.g., B16.F10 melanoma) into the flank of the mice.

-

Allow tumors to establish to a palpable size.

4.3.2. SR-717 Administration

-

Prepare a formulation of SR-717 for intraperitoneal (i.p.) injection.

-

Administer SR-717 at a dose of 10-30 mg/kg daily for a specified duration (e.g., 7 days).[6]

4.3.3. Efficacy Evaluation

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells).

Experimental Workflow Diagram

Caption: General experimental workflow for SR-717 evaluation.

Safety and Handling

SR-717 free acid is intended for laboratory research use only. A Safety Data Sheet (SDS) should be consulted before handling. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be followed. The compound may be harmful if swallowed and may cause skin and eye irritation.[11] Handle in a well-ventilated area.

Conclusion

SR-717 free acid is a valuable research tool for investigating the STING pathway and its role in innate immunity and cancer immunotherapy. Its non-nucleotide structure and potent, direct agonistic activity make it a compelling compound for further drug development efforts. The information provided in this guide offers a solid foundation for researchers and scientists working with this promising molecule.

References

- 1. biocat.com [biocat.com]

- 2. SR-717 free acid - Immunomart [immunomart.com]

- 3. SR-717 supplier | CAS 2375420-34-9 | STING agonist | AOBIOUS [aobious.com]

- 4. SR-717 free acid | CymitQuimica [cymitquimica.com]

- 5. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SR-717 | STING agonist | TargetMol [targetmol.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

SR-717 Free Acid: A Technical Guide to its Therapeutic Potential as a Novel STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a novel, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Functioning as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformation of the STING protein, triggering a potent innate immune response.[1] This activation holds significant therapeutic promise, primarily in the realm of immuno-oncology, with emerging applications in radioprotection. This technical guide provides a comprehensive overview of SR-717 free acid, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation.

Introduction to SR-717 and the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage. Upon activation, STING initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) that can recognize and eliminate target cells.

SR-717 is a synthetic small molecule that directly activates STING, bypassing the need for upstream DNA sensing by cGAS.[1] Its non-nucleotide structure confers greater stability compared to natural cyclic dinucleotide ligands, making it a more viable candidate for systemic administration.

Mechanism of Action

SR-717 functions as a cGAMP mimetic, binding directly to the STING protein and inducing its dimerization and activation.[1] This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of IFN-β and other inflammatory cytokines and chemokines, such as CXCL10. This process leads to the maturation and activation of antigen-presenting cells, enhanced cross-presentation of antigens, and the priming of potent anti-tumor T cell responses.[1]

Therapeutic Applications

Immuno-Oncology

The primary therapeutic application of SR-717 lies in cancer immunotherapy. By activating the STING pathway, SR-717 can convert an immunologically "cold" tumor microenvironment into a "hot" one, characterized by the infiltration of cytotoxic immune cells.

Key Anti-Tumor Effects:

-

Activation of CD8+ T cells, NK cells, and Dendritic Cells: Systemic administration of SR-717 promotes the activation of these critical anti-tumor immune effector cells in relevant tissues.[1]

-

Facilitation of Antigen Cross-Priming: SR-717 enhances the ability of dendritic cells to present tumor antigens to T cells, leading to a robust and specific anti-tumor immune response.[1]

-

Induction of PD-L1 Expression: SR-717 treatment leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) in a STING-dependent manner.[1][2] This suggests a strong rationale for combination therapy with immune checkpoint inhibitors.

Radioprotection

Recent studies have uncovered a novel application for SR-717 as a potential radioprotective agent, particularly for mitigating radiation-induced intestinal injury.

Key Radioprotective Effects:

-

Improved Survival and Hematopoietic Recovery: In preclinical models of ionizing radiation (IR) exposure, SR-717 treatment improved survival rates and protected against hematopoietic damage.[3][4]

-

Protection of Intestinal Stem Cells: SR-717 promotes the regeneration of intestinal stem cells following radiation-induced damage.[3][4]

-

STING-IL-6 Signaling Pathway: The radioprotective effects of SR-717 in the intestine are mediated through the activation of a STING-IL-6 signaling pathway.[3][4]

-

Involvement of TLR2: The anti-radiation activity of SR-717 has also been linked to the Toll-like receptor 2 (TLR2) signaling pathway.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of SR-717.

Table 1: In Vitro Activity of SR-717

| Cell Line | Assay | Parameter | Value (μM) | Reference |

| ISG-THP1 (Wild-Type) | Interferon-Stimulated Gene (ISG) Reporter | EC50 | 2.1 | [2] |

| ISG-THP1 (cGAS KO) | Interferon-Stimulated Gene (ISG) Reporter | EC50 | 2.2 | [2] |

| THP-1 | PD-L1 Expression (Western Blot) | Effective Concentration | 3.8 | [2] |